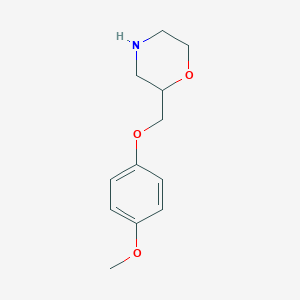
2-((4-Methoxyphenoxy)methyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Methoxyphenoxy)methyl)morpholine is an organic compound with the molecular formula C12H17NO3 It is a morpholine derivative, characterized by the presence of a methoxyphenoxy group attached to the morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenoxy)methyl)morpholine typically involves the reaction of 4-methoxyphenol with epichlorohydrin to form an intermediate glycidyl ether. This intermediate is then reacted with morpholine under basic conditions to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: formation of the glycidyl ether intermediate followed by reaction with morpholine. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
2-((4-Methoxyphenoxy)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler phenoxy derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Phenoxy derivatives.
Substitution: Halogenated or alkylated morpholine derivatives.
科学研究应用
2-((4-Methoxyphenoxy)methyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-((4-Methoxyphenoxy)methyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.
相似化合物的比较
Similar Compounds
2-((2-Ethoxyphenoxy)methyl)morpholine: Similar structure but with an ethoxy group instead of a methoxy group.
2-((4-Ethoxyphenoxy)methyl)morpholine: Similar structure with the ethoxy group in the para position.
2-((2-Methoxyphenoxy)methyl)morpholine: Similar structure with the methoxy group in the ortho position.
Uniqueness
2-((4-Methoxyphenoxy)methyl)morpholine is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for various research applications.
属性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
2-[(4-methoxyphenoxy)methyl]morpholine |
InChI |
InChI=1S/C12H17NO3/c1-14-10-2-4-11(5-3-10)16-9-12-8-13-6-7-15-12/h2-5,12-13H,6-9H2,1H3 |
InChI 键 |
CPIIBXDVKCDHMA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)OCC2CNCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13850994.png)
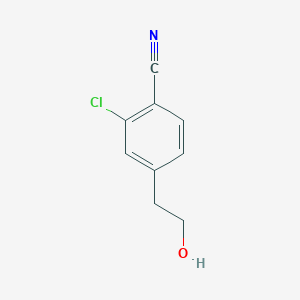
![5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]-2-oxooxolane-3-carboxylic acid](/img/structure/B13851023.png)
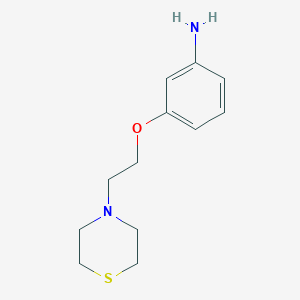
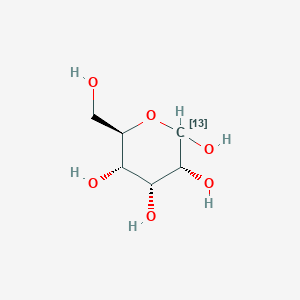
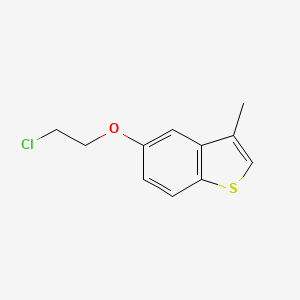
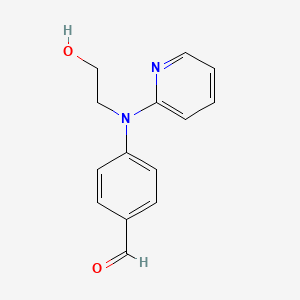
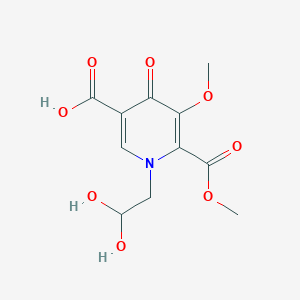
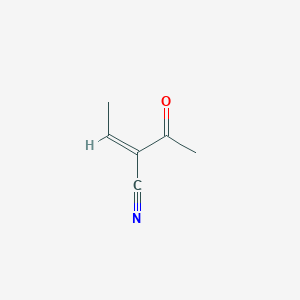
![2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol](/img/structure/B13851043.png)
![sodium;4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B13851056.png)
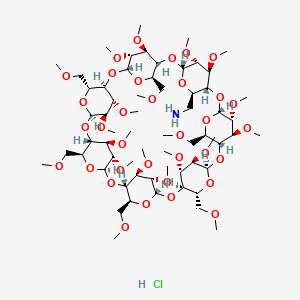
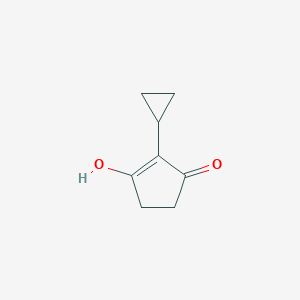
![5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate](/img/structure/B13851080.png)
